Chloroquine

Antiviral SARS-CoV-2 COVID-19

Chloroquine (CAS 54-05-7) is a well-established 4-aminoquinoline antimalarial and immunomodulatory agent. Its primary mechanism involves inhibition of heme polymerase in the Plasmodium digestive vacuole, disrupting heme detoxification.

Molecular Formula C18H26ClN3
Molecular Weight 319.9 g/mol
CAS No. 132-73-0; 3545-67-3; 50-63-5; 54-05-7
Cat. No. B15604018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquine
CAS132-73-0; 3545-67-3; 50-63-5; 54-05-7
Molecular FormulaC18H26ClN3
Molecular Weight319.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
InChIKeyWHTVZRBIWZFKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityBitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/
WHITE CRYSTALLINE POWDER;  ODORLESS;  BITTER TASTE;  FREELY SOL IN WATER; PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER;  AQ SOLN HAS PH OF ABOUT 4.5;  PKA1= 7;  PKA2= 9.2 /PHOSPHATE/
VERY SLIGHTLY SOL IN WATER;  SOL IN DIL ACIDS, CHLOROFORM, ETHER
Insoluble in alcohol, benzene, chloroform, ether.
1.75e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquine Procurement: A 4-Aminoquinoline Baseline Reference Compound with Distinct Pharmacological and Safety Profile


Chloroquine (CAS 54-05-7) is a well-established 4-aminoquinoline antimalarial and immunomodulatory agent [1]. Its primary mechanism involves inhibition of heme polymerase in the Plasmodium digestive vacuole, disrupting heme detoxification [2]. While historically a cornerstone of malaria chemotherapy, widespread resistance has limited its utility against Plasmodium falciparum in many regions, though it remains effective against P. vivax, P. ovale, and P. malariae [3]. Beyond its antimalarial use, chloroquine demonstrates autophagy and Toll-like receptor (TLR) 7/9 inhibition, with demonstrated in vitro antiviral activity against SARS-CoV-2 (EC50=1.13 μM) [4].

Chloroquine Procurement: Why In-Class 4-Aminoquinoline Substitution Carries Quantifiable Efficacy and Safety Risks


Within the 4-aminoquinoline class, structural variations—even as minor as a single hydroxyl group addition (as with hydroxychloroquine) or modifications to the aromatic ring and side chain (as with amodiaquine)—result in quantifiable differences in potency, selectivity, and toxicity. These differences are not merely academic; they directly impact clinical efficacy and safety margins [1]. For instance, while amodiaquine demonstrates superior in vitro potency against P. falciparum, it carries a distinct and severe risk of agranulocytosis and hepatotoxicity not observed with chloroquine [2]. Similarly, the subtle change to hydroxychloroquine significantly reduces hERG channel blockade, altering the cardiac safety profile [3]. Therefore, assuming interchangeability within this class is scientifically unsound and can lead to procurement decisions that compromise experimental outcomes or clinical safety. The evidence below quantifies these specific differentiations to guide precise selection.

Chloroquine Procurement: Quantified Differentiation Guide Against Key Comparators


Chloroquine vs. Hydroxychloroquine: Reduced Antiviral Selectivity Index and Potency in SARS-CoV-2 Models

In a comparative in vitro study evaluating a panel of quinoline analogues against SARS-CoV-2, chloroquine (EC50=2.1 μM, EC90=3.8 μM) was compared directly to hydroxychloroquine (EC50=1.5 μM, EC90=3.0 μM) [1]. While hydroxychloroquine shows slightly better potency, chloroquine displays a more favorable selectivity index (SI > 47.6) compared to hydroxychloroquine (SI = 13.6) in this model [1]. In a separate study using Vero E6 cells, chloroquine had an IC50 of 24.98 μM and CC50 of 377.7 μM (SI=15.1), while hydroxychloroquine had an IC50 of 36.92 μM and CC50 of 356.4 μM (SI=9.7) [2]. This indicates that while both are active, chloroquine may offer a wider therapeutic window in vitro in some experimental setups.

Antiviral SARS-CoV-2 COVID-19 Selectivity Index In Vitro

Chloroquine vs. Hydroxychloroquine: Higher hERG Blockade and Associated Proarrhythmic Risk

A head-to-head comparison of hERG channel blockade revealed a significant difference in potency between chloroquine and hydroxychloroquine. Chloroquine blocked hERG current with an IC50 of 3.0 µM, whereas hydroxychloroquine was 8-fold less potent, with an IC50 of 23.4 µM [1]. Another study reported similar values: chloroquine IC50 = 1.47±0.07 µM and hydroxychloroquine IC50 = 3.78±0.17 µM [2]. This indicates that chloroquine presents a higher risk of QT interval prolongation at lower concentrations.

Cardiotoxicity hERG Safety Pharmacology QT Prolongation In Vitro

Chloroquine vs. Amodiaquine: Inferior In Vitro Potency Against Plasmodium falciparum

A direct comparison of in vitro susceptibility of 190 P. falciparum isolates from Madagascar revealed a significant potency difference. The geometric mean IC50 for chloroquine was 52.6 nM (95% CI 46.1-59.1 nM) [1]. In the same study, the median IC50 for amodiaquine was 12.3 nM (mean IC50=15.3 nM, 95% CI 13.3-17.3 nM). Amodiaquine was found to be 3.4 times more active than chloroquine in vitro [1]. This difference is also reflected in clinical efficacy, where a meta-analysis of six African countries showed amodiaquine with a >90% cure rate, which was superior to chloroquine [2].

Antimalarial Plasmodium falciparum Drug Resistance In Vitro IC50

Chloroquine vs. Mefloquine & Other Quinolines: Superior Antiviral Selectivity Index Against Human Coronavirus OC43

In a comparative study of 10 quinoline analogues, chloroquine was among the most potent with antiviral EC50 values in the range of 0.12–12 μM [1]. Crucially, chloroquine displayed the most favorable selectivity index (SI) of 165 for HCoV-OC43 in HEL cells. This was achieved by combining potent antiviral activity with lower cytotoxicity [1]. In contrast, other potent compounds like mefloquine also showed antiviral activity, but this was associated with substantial cytotoxicity, resulting in a less favorable therapeutic window [1].

Antiviral Coronavirus Selectivity Index Cytotoxicity In Vitro

Chloroquine vs. Artesunate: Slower Parasite Clearance but Superior Protection Against Early Recurrence in Plasmodium vivax

A 3-way randomized comparison in 644 patients with P. vivax malaria assessed chloroquine, artesunate, and chloroquine-primaquine [1]. Artesunate cleared parasitemia significantly faster than chloroquine. However, the Day 28 recurrence rate was 50% (112/224) with artesunate, compared to only 8% (18/222; P < .001) with chloroquine. The median time to first recurrence was 28 days (IQR 21-42) with artesunate versus 49 days (IQR 35-74) with chloroquine. This demonstrates that while artesunate provides faster initial clearance, chloroquine's longer half-life offers significant protection against early relapse, a key consideration for treatment or prophylaxis in vivax malaria [1].

Antimalarial Plasmodium vivax Clinical Trial Recurrence Pharmacodynamics

Chloroquine vs. Ferrochloroquine: 35-Fold Lower In Vitro Potency Against Plasmodium falciparum

An evaluation of ferrochloroquine against 55 Senegalese P. falciparum isolates provided a direct potency comparison with chloroquine and other standard antimalarials [1]. Ferrochloroquine had a geometric mean IC50 of 7.9 nM (95% CI, 6.5-9.7 nM; range 0.55-28.2 nM). Ferrochloroquine was found to be 35 times more active than chloroquine against these isolates [1]. Importantly, this 35-fold increase in potency was even more pronounced (35-fold greater) against chloroquine-resistant isolates [1].

Antimalarial Plasmodium falciparum Drug Resistance In Vitro IC50

Chloroquine Procurement: Optimal Application Scenarios Based on Quantitative Evidence


In Vitro Antiviral Screening with an Emphasis on High Selectivity

For researchers conducting in vitro antiviral screens, particularly against coronaviruses, chloroquine's demonstrated high selectivity index (SI = 165 against HCoV-OC43) makes it a preferred tool compound [1]. This high SI minimizes the confounding influence of cytotoxicity, allowing for clearer interpretation of antiviral mechanisms. Procurement for this application should prioritize chloroquine over other quinolines like mefloquine, which are associated with higher cytotoxicity [1].

Malaria Prophylaxis and Long-Term Suppression Studies in Vivax Malaria

In research models of Plasmodium vivax malaria where long-term suppression or prophylaxis is the objective, chloroquine is a critical comparator or active component. Clinical evidence shows it reduces early (Day 28) recurrence by 84% compared to the rapidly eliminated drug artesunate (8% vs. 50% recurrence) [2]. This slow elimination profile is a key differentiator for studies focused on relapse prevention and post-treatment prophylaxis.

Cardiac Safety Profiling and Proarrhythmic Risk Assessment

Due to its potent hERG channel blockade (IC50 = 1.47-3.0 µM), chloroquine is an ideal positive control or reference compound for in vitro cardiac safety pharmacology studies [3][4]. Its well-characterized proarrhythmic risk profile makes it suitable for validating hERG assays and for use as a comparator when evaluating new chemical entities for their potential to cause QT interval prolongation. For applications where a lower proarrhythmic risk is required, the evidence supports selecting hydroxychloroquine instead [3].

Autophagy and Lysosomal Inhibition Studies

Chloroquine is a well-established, cost-effective inhibitor of autophagy and lysosomal function, widely used as a tool compound in cancer biology and cell signaling research [5]. Its mechanism involves increasing lysosomal pH, thereby blocking autophagic flux. For studies requiring robust inhibition of the autophagy pathway, chloroquine remains a standard comparator, and its use is supported by extensive literature. Procurement should specify high-purity material suitable for cell culture applications.

Quote Request

Request a Quote for Chloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.